Product packaging for Disodium uranium tetraoxide(Cat. No.:CAS No. 13510-99-1)

Disodium uranium tetraoxide

Cat. No.: B13735054
CAS No.: 13510-99-1
M. Wt: 348.006 g/mol
InChI Key: FDCGBRVSSVXQAA-UHFFFAOYSA-N
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Description

Disodium uranium tetraoxide, more commonly referred to as Sodium Diuranate (Na₂U₂O₇), is an inorganic compound of significant importance in nuclear technology and materials science research . It is recognized by its characteristic yellow color and was historically a key component in the production of "yellowcake" during the classical milling process of uranium ores, serving as a semi-refined product for further uranium processing . In historical commercial applications, this compound was utilized to impart a yellow to ivory color and fluorescence in ceramics and porcelain glazes, and it was also a component in uranium glass (vaseline glass) due to its ability to dissolve into a silica matrix . From a research perspective, the compound is valuable in the study of non-aqueous reprocessing methods for spent nuclear fuel. Investigations focus on the dissolution mechanisms of various uranium oxides, including those related to diuranates, in innovative media like ionic liquids, which are considered potential green alternatives to conventional volatile organic compounds. These studies aim to develop more efficient and compact recovery processes through methods such as electrochemical deposition . This compound is supplied exclusively for research and laboratory use. It is not intended for diagnostic, therapeutic, or personal use of any kind. Researchers should handle this material with appropriate safety precautions considering its radioactive nature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Na2O4U-6 B13735054 Disodium uranium tetraoxide CAS No. 13510-99-1

Properties

CAS No.

13510-99-1

Molecular Formula

Na2O4U-6

Molecular Weight

348.006 g/mol

IUPAC Name

disodium;oxygen(2-);uranium

InChI

InChI=1S/2Na.4O.U/q2*+1;4*-2;

InChI Key

FDCGBRVSSVXQAA-UHFFFAOYSA-N

Canonical SMILES

[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[U]

Origin of Product

United States

Synthesis and Advanced Fabrication Methodologies of Na₂uo₄

High-Temperature Solid-State Reaction Pathways

High-temperature solid-state synthesis, or calcination, is a conventional method for producing sodium uranates. This technique involves the reaction of uranium oxides with sodium compounds at elevated temperatures, leading to the formation of the desired product phase through diffusion and reaction in the solid state. whiterose.ac.uk

A general reaction for the formation of α-Na₂UO₄ is the combination of sodium oxide and uranium trioxide at high temperatures. wikipedia.org

Na₂O + UO₃ → Na₂UO₄

In practice, other precursors like sodium carbonate (Na₂CO₃) and uranium oxides such as U₃O₈ are often used. whiterose.ac.uk The synthesis of Na₂UO₄ from U₃O₈ and Na₂CO₃ typically occurs via calcination at temperatures ranging from 700 to 1000 °C. whiterose.ac.uk In some processes, Na₂UO₄ can itself be an intermediate in the formation of other uranates, such as NaUO₃, which is produced by reacting Na₂UO₄ with UO₂. whiterose.ac.uk The kinetics of these reactions are influenced by factors such as particle size of the reactants, homogeneity of the mixture, and the temperature profile during heating.

The stoichiometry of the precursors and the composition of the reaction atmosphere are critical parameters that determine the phase purity of the final product. The Na-U-O system is complex, featuring several stable ternary compounds including Na₂UO₄, NaUO₃, Na₂U₂O₇, and Na₄UO₅. tudelft.nlresearchgate.net The specific phase formed is highly dependent on the sodium and oxygen potential during the reaction.

The molar ratio of sodium to uranium (Na/U) in the precursor mixture is a key determinant of the outcome. For instance, when reacting UO₂ with sodium nitrate (B79036), a minimum Na/U ratio of 0.8 was found to be necessary to obtain uranates without residual U₃O₈ after heating at 600°C. researchgate.net

The atmosphere plays a crucial role in controlling the oxidation state of uranium and, consequently, the product's identity. Reactions can be conducted in air, pure oxygen, or under inert or reducing atmospheres. researchgate.net For example, to synthesize phases with uranium in a lower oxidation state like NaUO₃ (containing U(V)), the reaction of Na₂UO₄ with UO₂ must be carried out under an inert atmosphere or vacuum to prevent oxidation. whiterose.ac.uk Conversely, performing reactions in an oxidizing atmosphere (air or oxygen) promotes the formation of uranates with U(VI), such as Na₂UO₄. researchgate.net The preparation of precursors is also atmosphere-dependent; U₃O₈ is typically prepared by heating uranium metal in air, while UO₂ requires the reduction of U₃O₈ under a hydrogen atmosphere. acs.orgiaea.org The careful control of both precursor stoichiometry and atmosphere is thus essential to navigate the Na-U-O phase diagram and isolate pure Na₂UO₄. tudelft.nlresearchgate.net

PrecursorsTemperatureAtmosphereKey FindingsProduct(s)
U₃O₈, Na₂CO₃700-1000 °CNot specifiedStandard calcination method. whiterose.ac.ukNa₂UO₄, Na₂U₂O₇
UO₂, Sodium Nitrate600 °COxygen or AirMinimum Na/U ratio of 0.8 required to avoid U₃O₈ residue. researchgate.netSodium uranates
UO₂, Na₂O>848 KInertA mixed valence U(V)/U(VI) phase may be obtained instead of a U(IV)/U(V) compound. acs.orgα-Na₃(U₁₋ₓ,Naₓ)O₄
Na₂UO₄, UO₂Not specifiedInert or VacuumUsed to achieve a lower uranium oxidation state. whiterose.ac.ukNaUO₃

Solution-Based Synthesis Techniques

Solution-based methods offer alternative pathways to Na₂UO₄, often allowing for milder reaction conditions and greater control over particle morphology compared to solid-state routes. These techniques include hydrothermal/solvothermal synthesis, molten salt synthesis, and controlled precipitation.

Hydrothermal and solvothermal syntheses involve chemical reactions in aqueous or non-aqueous solvents, respectively, held in sealed vessels at temperatures above the solvent's boiling point. These methods have been successfully employed to produce various sodium uranate compounds. researchgate.net For example, sodium diuranate hexahydrate (Na₂U₂O₇·6H₂O) has been synthesized via hydrothermal precipitation from solution at 200°C. rcsi.sciencepleiades.online Similarly, sodium triuranate (Na₂(UO₂)₃O₃(OH)₂) was also synthesized under hydrothermal conditions at 200°C. researchgate.net

A common feature of hydrothermally synthesized uranates is the incorporation of water into the crystal structure. researchgate.net Obtaining the anhydrous form, such as Na₂UO₄, typically requires a subsequent thermal dehydration step at temperatures often exceeding 400°C. researchgate.net Therefore, hydrothermal synthesis is generally a route to hydrated precursors rather than directly to anhydrous Na₂UO₄.

Molten salt synthesis (MSS) utilizes a low-melting-point salt or salt mixture as a reaction medium. utrgv.edunih.gov The molten salt acts as a solvent, facilitating mass transport and enhancing reaction kinetics at temperatures lower than those required for conventional solid-state reactions. nih.govrsc.org This method is particularly effective for preparing complex, crystalline multicationic oxides. rsc.org

Crystalline Na₂UO₄ can be fabricated using this technique. wikipedia.org One approach involves dissolving amorphous sodium uranate in fused sodium chloride and allowing the product to crystallize upon cooling. wikipedia.org Alternatively, uranium oxide can be added directly in small amounts to the molten salt to produce crystalline Na₂UO₄. wikipedia.org The choice of salt, reaction temperature, and duration are key parameters that influence the size, morphology, and purity of the resulting crystals. utrgv.edu Molten alkali-metal carbonate melts have also been used as a medium for the oxidation of uranium dioxide to form uranates. researchgate.net

Controlled precipitation from aqueous solutions is a widely used method, particularly in the processing of uranium ores to produce "yellowcake," a semi-refined mixture largely composed of sodium diuranate. wikipedia.org The fundamental process involves the addition of an alkali, such as sodium hydroxide (B78521), to a solution containing dissolved uranyl salts, which raises the pH and induces precipitation. wikipedia.org

The composition and properties of the precipitate are highly sensitive to the reaction conditions. wikipedia.org Key parameters that control the nucleation and growth of the solid phase include pH, temperature, precursor concentration, and the ratio of sodium to uranium in the solution. nih.gov At alkaline pH, a higher relative concentration of sodium favors the formation of sodium uranate structures over other uranyl oxyhydroxide phases. nih.gov Studies on similar systems have used techniques like quartz crystal microbalance to quantify the rate of precipitation and understand the kinetic barriers influencing nucleation and growth as a function of precursor stoichiometry. whiterose.ac.uk In industrial contexts, such as the processing of high-level nuclear waste, sodium diuranate (Na₂U₂O₇) has been observed to crystallize from highly caustic solutions at temperatures between 60°C and 120°C. scielo.org.za The precise control over these parameters is essential for obtaining a pure, well-defined Na₂UO₄ product.

MethodPrecursorsConditionsKey FindingsProduct(s)
HydrothermalUranyl acetate, Sodium nitrate200 °CProduces a hydrated uranate. researchgate.netSodium triuranate (Na₂(UO₂)₃O₃(OH)₂)
HydrothermalNot specified200 °CProduces a hydrated diuranate. rcsi.sciencepleiades.onlineSodium diuranate hexahydrate (Na₂U₂O₇·6H₂O)
Molten SaltAmorphous Na₂UO₄, NaClFused saltMolten NaCl acts as a flux to facilitate crystallization. wikipedia.orgCrystalline Na₂UO₄
Molten SaltUranium oxide, NaClFused saltDirect formation in molten salt medium. wikipedia.orgCrystalline Na₂UO₄
PrecipitationUranyl salt solution, NaOHAlkaline pHClassic method for producing "yellowcake". wikipedia.orgwikipedia.orgSodium diuranate
PrecipitationDissolved U(VI) in caustic solution60-120 °C, high pHCrystallization from simulated high-level waste liquor. scielo.org.zaSodium diuranate (Na₂U₂O₇)

Alternative and Emerging Synthesis Routes

Beyond traditional solid-state reactions, alternative and emerging synthesis routes offer novel ways to produce sodium uranates with tailored properties. These methods can provide greater control over particle size, morphology, and stoichiometry.

Electrochemical methods present a versatile approach for the synthesis of uranium oxides by precisely controlling the oxidation state of uranium. The fabrication of Na₂UO₄ via electrochemical routes involves the controlled reduction or oxidation of uranium species in a sodium-containing electrolyte. It is possible to reduce uranium trioxide (UO₃) with sodium metal to form sodium uranium oxides. wikipedia.org This type of reaction is foundational to the electrochemical approach, where redox potential is the primary driver of compound formation.

The process can be conceptualized through cyclic voltammetry, where the reversible insertion of cations into a uranium oxide lattice can be controlled. wikipedia.org For instance, UO₂ can be deposited via the electrochemical reduction of the uranyl ion (UO₂²⁺) in various media, including highly concentrated calcium chloride solutions. kyoto-u.ac.jp Studies have shown that the reduction proceeds in steps, first to UO₂⁺ and then to UO₂ a process that involves a disproportionation reaction where UO₂⁺ forms UO₂²⁺ and UO₂. kyoto-u.ac.jp

Effective redox control is critical for selectively targeting the U(VI) state required for Na₂UO₄. In molten salt systems, the redox potential must be carefully managed to prevent the formation of undesired uranium oxidation states. osti.gov The ratio of U⁴⁺/U³⁺ has been historically used to control the redox potential in molten salt fuel reactors. osti.gov This principle can be extended to the synthesis of specific ternary oxides. By manipulating the electrochemical potential in a sodium-rich environment (e.g., a molten sodium salt electrolyte), the co-deposition or reaction of uranium and sodium ions at an electrode surface can be engineered to yield the desired Na₂UO₄ phase. The synthesis can also be influenced by steric controls which can dictate the oxidation of uranium centers. nih.gov

Table 1: Electrochemical Synthesis Parameters for Uranium Oxides This table summarizes parameters from related uranium oxide synthesis that inform potential electrochemical routes for Na₂UO₄.

ParameterDescriptionExample SystemReference
MethodGalvanostatic Electro-depositionDeposition of UO₂(OH)₂ from a uranyl nitrate solution, which is later annealed. sid.ir
Redox ReactionReduction of UO₂²⁺ to UO₂ via a UO₂⁺ intermediate.Electrolysis in highly concentrated CaCl₂ solution. kyoto-u.ac.jp
Redox ControlManipulation of the U⁴⁺/U³⁺ ratio to set the system's redox potential.Molten fluoride (B91410) salt systems for nuclear reactors. osti.gov
Reaction TypeReduction of UO₃ with sodium metal.Formation of sodium uranium oxides. wikipedia.org

Solution Combustion Synthesis (SCS) is a rapid, energy-efficient method for producing fine, crystalline oxide powders. While not specifically detailed for Na₂UO₄ in the available literature, its application to other uranium oxides, such as U₃O₈ and hyperstoichiometric UO₂ (UO₂₊ₓ), demonstrates its potential. nd.eduacs.orgnih.gov The process involves the exothermic reaction of an aqueous solution containing an oxidizer (typically metal nitrates) and a fuel (e.g., glycine (B1666218), urea, citric acid). nd.eduresearchgate.net

In a typical SCS process for uranium oxides, uranyl nitrate hexahydrate serves as the uranium source (and oxidizer), while glycine acts as the fuel. acs.orgnih.gov When the solution is heated, it dehydrates to form a viscous gel. Upon reaching the ignition temperature, the gel undergoes a self-sustaining and rapid combustion reaction, yielding the desired oxide product in a matter of minutes. nd.edu

Research into the SCS of uranium oxides reveals a complex chemical mechanism involving the formation of an intermediate uranyl-glycine-nitrate complex. nd.eduacs.org The thermal decomposition of this complex is highly exothermic and dictates the maximum temperature of the process. acs.orgnih.gov The final product's phase and characteristics are influenced by the fuel-to-oxidant ratio, which controls the reaction's temperature and atmosphere. researchgate.net For example, SCS has been successfully used to prepare U₃O₈ and UO₂.₁₂ nanoparticles and uniform thin films. nd.eduacs.org The technique has also been extended to synthesize ternary rare earth-uranium oxides. researchgate.net This suggests that by introducing a sodium salt (e.g., sodium nitrate) into the precursor solution with uranyl nitrate and a fuel, the SCS method could be adapted for the single-step synthesis of Na₂UO₄.

Table 2: Key Aspects of Solution Combustion Synthesis for Uranium Oxides

AspectDetailsReference
PrecursorsOxidizer: Uranyl Nitrate Hexahydrate; Fuel: Glycine, Citric Acid. nd.eduacs.orgresearchgate.net
MechanismFormation and subsequent exothermic decomposition of an intermediate metal-fuel-nitrate complex. nd.eduacs.org
ProductsNanoparticles and thin films of U₃O₈ and hyperstoichiometric UO₂ (UO₂.₁₂). nd.eduacs.org
AdvantagesRapid, low-energy process for producing crystalline, nanostructured materials. nd.eduresearchgate.net

Post-Synthesis Treatment and Annealing Effects on Microstructure

Post-synthesis treatments, particularly thermal annealing, are crucial for controlling the final microstructure, crystallinity, and phase purity of Na₂UO₄. The thermal decomposition of various uranium compounds, such as uranyl nitrate or ammonium (B1175870) diuranate, is a common route to uranium oxides, where the final annealing temperature determines the resulting oxide phase (e.g., UO₃ or U₃O₈). wikipedia.orgosti.govnih.gov For instance, the conversion of UO₃ to U₃O₈ occurs at temperatures up to 923 K (650 °C). osti.gov

Annealing affects the material's microstructure by promoting grain growth and reducing defects. osti.gov For materials synthesized through methods like electro-deposition or solution combustion, the initial product may be nanocrystalline or even amorphous. Annealing at elevated temperatures provides the thermal energy necessary for recrystallization, leading to a more ordered and stable crystal structure. mdpi.com For example, electrodeposited UO₂(OH)₂ can be transformed into crystalline U₃O₈ powder through thermal annealing at 300-700 °C. sid.ir Similarly, thin films of UO₂.₁₂ prepared by spin coating require a brief annealing step at around 670 K (400 °C) to achieve the desired phase and uniformity. acs.org

The annealing temperature and atmosphere (e.g., air, inert gas) are critical parameters. Annealing in air can promote oxidation, while treatment under an inert or reducing atmosphere can prevent it or even reduce the material. whiterose.ac.uk The process can significantly increase the number of high-angle grain boundaries and lead to a more complete recrystallization of the material. mdpi.com For ternary compounds like Na₂UO₄, annealing is essential for facilitating the diffusion of the constituent ions (Na⁺, U⁶⁺, O²⁻) to form a homogeneous, single-phase crystalline solid. The effects of thermal and ionization-stimulated annealing on the microstructure and defect concentration are key areas of study for such compounds. osti.gov

Advanced Structural Characterization and Crystal Chemistry of Na₂uo₄

Crystallographic Analysis and Polymorphism

The crystal structure of disodium (B8443419) uranium tetraoxide has been the subject of numerous investigations, revealing a complex system with multiple polymorphic forms. These studies have employed advanced diffraction techniques to elucidate the atomic arrangements and the influence of synthesis conditions on the resulting crystal phase.

Detailed Single-Crystal X-ray and Neutron Diffraction Studies

Single-crystal X-ray and neutron diffraction are powerful, complementary techniques for the detailed structural analysis of crystalline materials. nih.gov While X-ray diffraction is sensitive to the electron density and thus effective for locating heavier atoms like uranium, neutron diffraction is crucial for accurately determining the positions of lighter atoms such as oxygen. nih.gov

Studies on α-Na₂UO₄ have utilized these methods to establish its crystal structure. tudelft.nlacs.org This polymorph is reported to be isostructural with α-Na₂NpO₄, exhibiting orthorhombic symmetry in the space group Pbam. tudelft.nlacs.org The combination of X-ray and neutron diffraction has been indispensable for a comprehensive understanding of the bonding and coordination environments within the crystal lattice. nih.gov

For β-Na₂UO₄, single crystals have been synthesized from a melt containing uranium, niobium, and sodium ions. researchgate.net X-ray diffraction analysis of these crystals revealed an orthorhombic structure belonging to the space group Fmmm, with four formula units per unit cell. researchgate.net

The following table summarizes the crystallographic data for β-Na₂UO₄ obtained from single-crystal X-ray diffraction.

Crystallographic Data for β-Na₂UO₄
ParameterValue
Crystal SystemOrthorhombic
Space GroupFmmm
a (Å)5.802(2)
b (Å)5.969(2)
c (Å)11.699(3)
Z4

Polymorphic Forms of Na₂UO₄ and Related Sodium Uranates (e.g., α-Na₂UO₄, β-Na₂UO₄)

Disodium uranium tetraoxide is known to exist in at least two polymorphic forms, designated as α-Na₂UO₄ and β-Na₂UO₄. acs.org Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure.

α-Na₂UO₄ : This is the low-temperature form of this compound. It possesses an orthorhombic crystal structure and belongs to the space group Pbam. tudelft.nlacs.org It is isostructural with α-Na₂NpO₄. tudelft.nlacs.org

β-Na₂UO₄ : This is the high-temperature polymorph. As determined from single-crystal X-ray diffraction, it also has an orthorhombic crystal structure but with the space group Fmmm. researchgate.net The synthesis of β-Na₂UO₄ single crystals has been achieved using a Na₂CO₃-Nb₂O₅ flux. rsc.org

The existence of multiple polymorphs is a common feature in the broader family of sodium uranates. For instance, sodium diuranate (Na₂U₂O₇) also exhibits polymorphism with α, β, and γ forms. researchgate.netrsc.org

The table below provides a comparison of the key crystallographic features of the α and β polymorphs of Na₂UO₄.

Comparison of Na₂UO₄ Polymorphs
PolymorphCrystal SystemSpace Group
α-Na₂UO₄OrthorhombicPbam
β-Na₂UO₄OrthorhombicFmmm

Influence of Synthesis Conditions on Crystalline Phase Stability

The crystalline phase of sodium uranates that is formed is highly dependent on the synthesis conditions, including temperature and the chemical environment. The preparation of various phases in the sodium uranate system, where uranium can have a valency of V or VI, is a delicate process. acs.org

For example, the synthesis of β-Na₂UO₄ has been successfully achieved by heating U₃O₈ in a complex Na₂CO₃-Nb₂O₅ flux at 1190°C for 15 hours. rsc.org In general, high-temperature solid-state reactions are a common method for preparing uranates, where, for instance, Na₂O can be reacted with UO₃ to form Na₂UO₄. wikipedia.org However, the precise temperature and atmospheric conditions (e.g., presence of oxygen) are critical in determining which polymorph is stable and forms.

The thermal stability of the different phases is a key factor. Studies have shown that phase transitions between different polymorphs can be induced by temperature changes. For instance, in the related compound Na₂U₂O₇, phase transitions from the α to β form and subsequently to the γ form occur at elevated temperatures. rsc.org This highlights the general principle that the thermodynamic stability of a particular crystalline phase is a function of temperature.

Defect Chemistry and Non-Stoichiometry in Na₂UO₄

The concepts of defect chemistry and non-stoichiometry are essential for a complete understanding of the properties of this compound. These phenomena involve deviations from the ideal crystal structure and elemental composition, which can significantly influence the material's behavior.

Identification and Quantification of Oxygen and Cation Vacancies/Interstitials

Non-stoichiometry in uranates can arise from the presence of point defects such as vacancies (missing atoms from their lattice sites) and interstitials (atoms located in positions that are not regular lattice sites). iaea.org In the case of sodium uranates, this can involve both oxygen and cation (sodium and uranium) sublattices.

For example, in the related sodium diuranate (Na₂U₂O₇), an oxygen-deficient series of compounds, Na₂U₂O₇₋ₓ (where x < 0.5), has been identified, indicating the presence of oxygen vacancies. chimia.ch This suggests that the Na₂U₂O₇ phase has a broad phase field in the Na-U-O ternary diagram, capable of accommodating a range of oxygen non-stoichiometry. chimia.ch While specific quantitative data on defect concentrations in Na₂UO₄ is not extensively detailed in the provided context, the behavior of related uranates points to the likelihood of similar defect mechanisms. The formation of oxygen vacancies or interstitials is a common way for uranium oxides to accommodate deviations from stoichiometry. researchgate.net

The accommodation of excess oxygen in uranium oxides is often achieved through oxygen interstitials at lower temperatures. lanl.gov Conversely, oxygen vacancies become more significant at higher temperatures. lanl.gov Cationic disorder, where sodium and uranium atoms might randomly occupy cationic sites, has also been observed in some sodium uranate phases, particularly those synthesized at lower temperatures. acs.org

Impact of Defect Structures on Local Coordination Environments

The presence of defects such as vacancies and interstitials inevitably alters the local coordination environment of the surrounding atoms. In an ideal crystal, each atom is surrounded by a specific number of neighbors at well-defined distances and angles. Defects disrupt this perfect arrangement.

X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a sensitive technique for probing the local structural environment and oxidation state of atoms. researchgate.netresearchgate.net Changes in the shape of XANES spectra can be correlated with variations in the local coordination geometry. researchgate.netresearchgate.net For example, the broadening of the white line in the U L₃-edge XANES spectrum of α-Na₂UO₄ has been attributed to the specific distortion of the uranyl(VI) coordination environment. researchgate.net The presence of defects would further modify these spectral features, providing an indirect way to study their impact on the local structure. The formation of oxygen vacancies can also lead to a change in the coordination of the cations in the lattice. researchgate.net

Computational Modeling of Defect Formation Energies

Computational modeling, particularly using first-principles methods like density-functional theory (DFT), is a critical tool for understanding the formation of point defects in crystalline materials such as this compound (Na₂UO₄). scm.com These defects, which include vacancies, interstitials, and substitutions, are ever-present and significantly influence the material's properties. scm.com The energy required to create a defect, known as the defect formation energy, is a key parameter for predicting defect concentrations and their impact on material behavior.

The formation energy of a defect is calculated based on the total energies of a "perfect" supercell of the material and a supercell containing the defect. For charged defects, the formation energy also depends on the Fermi energy, which represents the reservoir of electrons in the material. aps.org The general equation for the formation energy () of a defect in charge state q is given by:

Where:

is the total energy of the supercell with the charged defect.

is the total energy of the perfect supercell.

and are the number of atoms of type i added or removed and their chemical potentials, respectively.

q is the charge state of the defect.

is the energy of the valence band maximum in the perfect supercell.

is the Fermi energy relative to the VBM.

is a correction term to account for finite-size effects in the supercell calculation.

While specific DFT studies on defect formation energies exclusively for Na₂UO₄ are not widely reported in the reviewed literature, the methodology is well-established for similar materials, including oxides and other nuclear materials. aps.orgresearchgate.net For instance, in multi-principal element alloys, machine learning models built on databases of defect energies have been used to predict vacancy formation and migration energies, a technique that could be applied to complex oxides like Na₂UO₄. frontiersin.org Such computational approaches are invaluable for gaining insights into the material's performance and stability, especially in environments where experimental measurements are challenging. frontiersin.org

Phase Transitions and High-Temperature Behavior

The behavior of this compound (Na₂UO₄) and its analogues under varying temperature and pressure conditions is critical for understanding its stability and potential transformations. This includes its thermal decomposition pathways and any changes to its crystal structure.

Na₂UO₄ is a product of the reaction between uranium oxides and sodium, particularly in environments with high oxygen potential. Its thermal stability is a key factor in nuclear applications and waste management. Upon heating in an oxidizing atmosphere above 650°C, many uranium compounds and oxides convert to the more stable U₃O₈. ornl.gov Specifically, β-UO₃, a common precursor, begins to decompose around 530°C and fully converts to U₃O₈ by approximately 650°C. ornl.gov The conversion rate is rapid at elevated temperatures, with the reaction being essentially complete within an hour at 650°C. ornl.gov

Heating sodium diuranate (Na₂U₂O₇), a related compound, can lead to the formation of an oxide form at temperatures exceeding 1000°C. researchgate.net The decomposition of uranyl nitrate (B79036) hexahydrate, a key precursor in the nuclear fuel cycle, shows different pathways depending on the heating rate, eventually leading to the formation of uranium oxides like UO₃ and U₃O₈. digitellinc.com

Table 1: Decomposition Temperatures of Related Uranium Compounds

CompoundDecomposition/Transition Temperature (°C)Product(s)Notes
β-UO₃~530 - 650U₃O₈Full conversion to U₃O₈ approaches 650°C. ornl.gov
UO₃>650U₃O₈In an oxidizing atmosphere. ornl.gov
Na₂U₂O₇>1000Oxide formThermal treatment to convert from precipitate. researchgate.net
Andersonite (Na₂Ca[(UO₂)(CO₃)₃]·6H₂O)~700NaUO₃Transforms from Ca(UO₄) and Na₂U₂O₇. mdpi.com

Solid-state phase transitions involve changes in the crystal structure of a material. wikipedia.org In the sodium-uranium-oxygen system, several such transitions are observed. For the analogue compound sodium diuranate (Na₂U₂O₇), polymorphism and phase transitions have been investigated using density functional perturbation theory (DFPT). rsc.org This research identified α-, β-, and γ-Na₂U₂O₇ polymorphs. rsc.org

Calculations show that at low temperatures, α-Na₂U₂O₇ and β-Na₂U₂O₇ are nearly energetically identical, with the β-phase becoming slightly more stable as temperature increases. rsc.org This aligns with experimental observations of a sluggish α → β phase transition occurring above approximately 600 K (327 °C). rsc.org A high-temperature γ-Na₂U₂O₇ phase has also been predicted. rsc.org However, a direct β → γ solid-solid phase transition at high temperatures (around 1348 K or 1075 °C) is not predicted by Gibbs free energy calculations, suggesting a more complex process involving decomposition and recrystallization. rsc.org

In the thermal decomposition of the mineral andersonite, Na₂Ca[(UO₂)(CO₃)₃]·6H₂O, intermediate phases of Na₄(UO₂)(CO₃)₃, Ca(UO₄), and Na₂U₂O₇ are formed before the final transformation to a sodium uranate (NaUO₃) at temperatures starting from 700 °C. mdpi.com

Table 2: Observed and Predicted Phase Transitions in Sodium Uranates

CompoundTransitionTemperatureNotes
Na₂U₂O₇α → β> ~600 K (327 °C)Sluggish transition observed experimentally and consistent with computational models. rsc.org
Na₂U₂O₇β → γ~1348 K (1075 °C)Reported experimentally, but computational models suggest a multi-step decomposition-recrystallization process rather than a direct solid-solid transition. rsc.org

The application of high pressure can induce significant changes in the crystal structure of materials, leading to new phases with different properties. aps.orgnih.gov While specific studies on pressure-induced transformations in Na₂UO₄ are not prominent in the available literature, research on analogous materials provides insight into potential behaviors.

In many systems, pressure can cause a rearrangement of atomic units, leading to more compact crystal structures. hpstar.ac.cn For example, in BiVO₄, both fergusonite and zircon-type structures undergo transformations to a denser scheelite structure under pressure. hpstar.ac.cn Similarly, in certain perovskite single crystals, pressure can reduce ferroelectric structural distortion and induce transformations to different domain states or even to a relaxor state at higher pressures. aps.org These transformations are often studied using techniques like synchrotron X-ray diffraction and Raman spectroscopy. hpstar.ac.cnaps.org It is plausible that Na₂UO₄ would also exhibit structural transformations under high pressure, potentially leading to denser polymorphs, although dedicated experimental or computational studies are required to determine the specific transition pressures and resulting structures.

Electronic Structure and Bonding Theory of Na₂uo₄

First-Principles Computational Studies (e.g., DFT, GGA+U)

First-principles calculations, rooted in Density Functional Theory (DFT), are powerful tools for modeling the electronic structure of complex solids like Na₂UO₄. berkeley.eduijresonline.com These computational methods can predict material properties by solving the quantum mechanical equations governing the behavior of electrons. For materials containing elements with strongly correlated electrons, such as the 5f electrons in uranium, standard DFT approximations like the Generalized Gradient Approximation (GGA) may be insufficient. utwente.nlresearchgate.net

To address this, the DFT+U method, which incorporates a Hubbard U term, is often employed. berkeley.eduias.ac.in This approach provides a better description of the on-site Coulomb repulsion among localized d or f electrons, leading to more accurate predictions of electronic and structural properties. berkeley.eduias.ac.in For hexavalent uranium compounds like α-Na₂UO₄, where the uranium 5f orbitals are formally empty (a 5f⁰ configuration), non-spin-polarized DFT calculations can be appropriate and have been used to determine thermodynamic functions and structural parameters. tudelft.nl Theoretical studies on Na₂UO₄ have utilized various levels of theory, including GGA, GGA+U, and hybrid functionals, to investigate its properties. berkeley.edutudelft.nlresearchgate.net

A 2017 study focused on the thermodynamic assessment of the Na-U-O system utilized ab initio calculations to determine the unit cell parameters for α-Na₂UO₄ at zero temperature and pressure. The results from this theoretical approach are presented in the table below. tudelft.nl

Calculated Unit Cell Parameters for α-Na₂UO₄
ParameterCalculated Value (Å)
a5.816
b10.038
c3.501

The electronic band structure describes the ranges of energy that an electron is allowed to possess within a crystal. In insulators and semiconductors, a band gap separates the highest occupied energy levels (the valence band) from the lowest unoccupied energy levels (the conduction band).

For uranium oxides, the valence band is typically dominated by O 2p states, while the conduction band has significant contributions from U 6d and 5f states. utwente.nl In self-consistent calculations for UO₂, the band gap is found to be between the valence band and the f-levels, which are located just above the valence band. utwente.nl The process of charge transfer in these materials occurs through the hybridization of oxygen and uranium states. utwente.nl While specific band structure diagrams for Na₂UO₄ are not widely published in literature, the general features are expected to be similar to other hexavalent uranates. The GGA+U approach is known to improve the prediction of the band gap compared to standard GGA, which often underestimates it. ias.ac.in The application of the Hubbard U term helps to correctly position the strongly correlated U 5f states in relation to the O 2p states, which is crucial for an accurate electronic description. researchgate.netias.ac.in

The Density of States (DOS) represents the number of available electronic states at each energy level. The Partial or Projected Density of States (PDOS) further decomposes the total DOS, showing the contribution of each atomic orbital (e.g., U 5f, U 6d, O 2p) to the electronic structure. researchgate.net

For Na₂UO₄, ab-initio phonon calculations have been performed, which also yield the phonon DOS, providing information on the vibrational modes of the crystal lattice. nims.go.jp In the electronic DOS of related uranium oxides like UO₂, the region of the valence band is primarily composed of O 2p orbitals, with some hybridization with U 5f and 6d orbitals. researchgate.net The conduction band is mainly formed by the unoccupied U 5f states. utwente.nl Applying the Hubbard U correction in DFT+U calculations typically shifts the U 5f states, affecting the band gap and providing a more realistic description of the electronic structure. ijresonline.comresearchgate.net In Na₂UO₄, where uranium is hexavalent (U⁶⁺) and has a formal 5f⁰ electronic configuration, the empty 5f orbitals constitute the bottom of the conduction band. tudelft.nlresearchgate.net The PDOS would show that the valence band is dominated by O 2p states, while the lowest part of the conduction band is composed of the empty U 5f orbitals.

The 5f electrons of actinides play a crucial role in their chemical bonding, exhibiting behavior that can range from localized (ionic) to itinerant (covalent). dtic.mil In hexavalent uranium compounds like Na₂UO₄, the uranium atom is formally in a U⁶⁺ oxidation state with a [Rn] 5f⁰ electronic configuration. tudelft.nlresearchgate.net Despite the formal absence of 5f electrons, the empty 5f orbitals are energetically accessible and actively participate in bonding through hybridization with ligand orbitals, particularly the O 2p orbitals. titech.ac.jphbni.ac.in

This participation of 5f orbitals in bonding is a key feature of early actinide chemistry. hbni.ac.in Computational studies on Na₂AnO₄ (An = U, Np, Pu, Am) molecules show that the 5f orbital populations are significant, indicating their involvement in the covalent character of the uranium-oxygen bonds. researchgate.net The mixing of U 5f and O 2p states is a direct measure of this covalency. osti.gov The extent of this mixing influences the electronic properties and the geometry of the compound.

Bonding Characteristics and Covalency Analysis

The bonding in Na₂UO₄ is a mix of ionic and covalent interactions. The bonds between the sodium cations (Na⁺) and the uranate anion ([UO₄]²⁻) are predominantly ionic. Within the uranate unit, however, the uranium-oxygen bonds exhibit a significant degree of covalency.

The covalent character of the U-O bond in uranates arises from the hybridization of uranium's valence orbitals (primarily 5f and 6d) with the oxygen 2p orbitals. titech.ac.jposti.gov In the α-Na₂UO₄ structure, the uranium atom is coordinated to six oxygen atoms, forming distorted UO₆ octahedra. acs.orgtudelft.nl These octahedra feature two short axial U-O bonds and four longer equatorial U-O bonds, characteristic of a uranyl-like coordination within a solid-state lattice.

Computational studies on a molecular Na₂UO₄ model using DFT have provided detailed information on the U-O bond lengths. These calculations compare well with experimental data and provide a basis for analyzing the bonding. researchgate.net The strength and nature of the U-O bonds are directly related to the degree of orbital overlap and hybridization. The involvement of the U 5f orbitals is essential for a complete description of these covalent interactions. researchgate.net

The table below, derived from DFT calculations on a molecular Na₂UO₄ model, presents the computed bond lengths and angles, illustrating the distorted octahedral geometry around the uranium center. researchgate.net

Computed Geometrical Parameters for Molecular Na₂UO₄ (B3LYP/D₂h symmetry)
ParameterValue
An-O Bond Distance (Å)1.914
Na-O Bond Distance (Å)2.146
O-An-O Bond Angle (°)180.0, 90.0, 90.0
O-Na-O Bond Angle (°)94.7
Na-An-O Bond Angle (°)132.6, 47.4

Note: 'An' refers to the actinide, which is Uranium (U) in this context. The geometry reflects a structure where two Na atoms and four O atoms are arranged around the central U atom.

The formal oxidation state of uranium in α-Na₂UO₄ is +6, and for sodium, it is +1. acs.orgtudelft.nl This implies that each oxygen atom carries a formal charge of -2 to maintain charge neutrality in the formula (2 * +1) + (+6) + (4 * -2) = 0. Experimental techniques like X-ray Absorption Near-Edge Structure (XANES) spectroscopy confirm the hexavalent state of uranium in α-Na₂UO₄. acs.org

However, the concept of formal oxidation states is a simplification. Due to the covalent nature of the U-O bonds, there is significant charge transfer from the oxygen ligands to the uranium atom. This means the actual ionic charges are lower than the formal oxidation states. Computational chemistry provides a more nuanced picture through population analysis (e.g., Mulliken, Löwdin, or Natural Bond Orbital analysis), which quantifies the electron distribution among the atoms. researchgate.net In molecular Na₂UO₄, DFT calculations show that the uranium atom has a calculated charge significantly lower than +6, while the oxygen atoms have charges less negative than -2, confirming the charge transfer and covalent bonding within the [UO₄]²⁻ unit. researchgate.net This charge transfer is a direct consequence of the orbital hybridization between uranium and oxygen.

Spectroscopic Interpretations through Theoretical Models of Na₂UO₄

Theoretical models are indispensable for interpreting the complex spectroscopic data of actinide compounds like disodium (B8443419) uranium tetraoxide (Na₂UO₄). By simulating spectroscopic experiments from first principles, these models provide a direct link between the observed spectral features and the underlying electronic and geometric structures of the material.

Correlation of Electronic Structure with X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to probe the local geometric and electronic structure of a specific atom within a compound. For disodium uranium tetraoxide, XAS at the uranium L₃-edge (and other edges) provides detailed information about the uranium oxidation state, the symmetry of its local environment, and the nature of the uranium-oxygen bonding.

Theoretical modeling, particularly using methods based on Density Functional Theory (DFT) or multiple scattering theory, is crucial for the detailed interpretation of XAS spectra, which are divided into the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS) regions. aps.orgwikipedia.org Calculations can simulate the experimental spectra, allowing for the assignment of spectral features to specific electronic transitions and local structure configurations. nih.govesrf.fr

For U(VI) compounds like α-Na₂UO₄, the XANES region is particularly sensitive to the geometry of the uranyl (UO₂²⁺) cation and its coordination by equatorial ligands. Research on α-Na₂UO₄ reveals that the uranium center exists in a distorted octahedral environment, with two short axial U-O bonds characteristic of the uranyl unit and four longer, coplanar equatorial U-O bonds. researchgate.net

The features of the U L₃-edge XANES spectrum, such as the position and intensity of the main absorption peak (the "white line"), are directly correlated with this local structure. A comparative study noted that the white line for α-Na₂UO₄ is broader than that for γ-UO₃. researchgate.net This difference in spectral shape is attributed to variations in the U-O bond lengths and the degree of distortion from ideal octahedral symmetry. In α-Na₂UO₄, the difference between the axial and equatorial U-O bond lengths is 0.29 Å, which influences the splitting of the unoccupied 6d electronic states that constitute the final states for the L₃-edge transition. researchgate.net

Theoretical models help to quantify this relationship. By calculating the electronic density of states, it is possible to identify the specific contributions of uranium and oxygen orbitals (e.g., U 5f, 6d and O 2p states) to the unoccupied bands. nih.gov The hybridization of these orbitals, a measure of the covalency of the U-O bond, directly impacts the features observed in the XANES spectrum. nih.gov For instance, simulations of the XAS spectra of similar uranates have been used to identify specific post-edge features with the hybridization between O-p and U-f states, demonstrating a strong link to the nature of the U–O bond. nih.gov

Table 1: Uranium-Oxygen Bond Distances in α-Na₂UO₄ This interactive table provides the experimentally determined bond lengths for the uranium coordination sphere in the alpha-polymorph of this compound.

Bond TypeAtom PairBond Length (Å)
AxialU-O1.903
EquatorialU-O2.191
Data sourced from a combined X-ray diffraction and XANES study. researchgate.net

Theoretical Prediction of Vibrational Modes and Their Assignment

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule or crystal. The resulting spectrum is a fingerprint of the compound's structure, revealing information about bond strengths and functional groups. However, assigning the observed spectral peaks to specific atomic motions (vibrational modes) can be complex, necessitating the use of theoretical predictions.

For compounds like Na₂UO₄, Density Functional Theory (DFT) is the state-of-the-art method for predicting vibrational spectra. researchgate.netderpharmachemica.com The process begins with the optimization of the crystal structure to find its minimum energy geometry. Subsequently, the second derivatives of the energy with respect to atomic displacements (the Hessian matrix) are calculated. nih.gov Diagonalizing this matrix yields the harmonic vibrational frequencies and the corresponding normal modes, which describe the collective, in-phase motions of the atoms. libretexts.org

Because DFT calculations often rely on the harmonic approximation, the predicted frequencies can systematically deviate from experimental values. To improve accuracy, computed frequencies are often multiplied by empirical scaling factors that compensate for anharmonicity and other approximations inherent in the calculation. derpharmachemica.com

A crucial step in the interpretation is the assignment of the calculated normal modes. This is often accomplished through a Potential Energy Distribution (PED) analysis, which breaks down each normal mode into contributions from simpler internal coordinates like bond stretches, angle bends, and torsions. derpharmachemica.com For Na₂UO₄, the vibrational modes would be dominated by the motions within the [UO₂O₄]⁶⁻ unit. Key modes would include:

Uranyl Symmetric Stretch (ν₁): The in-phase stretching of the two axial U-O bonds. This mode is typically strong and sharp in the Raman spectrum.

Uranyl Asymmetric Stretch (ν₃): The out-of-phase stretching of the axial U-O bonds, which is characteristically intense in the IR spectrum.

Equatorial Plane Modes: Various stretching and bending modes involving the four equatorial U-O bonds and O-U-O angles.

More advanced theoretical approaches, such as the Local Vibrational Mode Theory, can further analyze the calculated force constants to derive intrinsic bond strengths, providing a quantitative measure of the covalent character of individual U-O bonds directly from the vibrational data. readthedocs.iosmu.edu

Table 2: Illustrative Assignment of Vibrational Modes for a Uranyl Unit This table provides a representative example of how the primary vibrational modes of a hexagonal bipyramidal uranyl unit, similar to that in Na₂UO₄, are described and their typical spectroscopic activity.

ModeDescriptionPrimary Spectroscopic Activity
ν₁(U-O) axialSymmetric stretch of axial oxygensRaman
ν₃(U-O) axialAsymmetric stretch of axial oxygensInfrared
ν(U-O) equatorialStretching modes of equatorial oxygensRaman & Infrared
δ(O-U-O)Bending/scissoring modesRaman & Infrared
This table illustrates the general principles of vibrational mode assignment for uranyl compounds. libretexts.org

Reactivity, Thermodynamics, and Reaction Mechanisms of Na₂uo₄

Redox Chemistry of Uranium in Na₂UO₄

The redox chemistry of disodium (B8443419) uranium tetraoxide is centered on the uranium atom, which exists in its highest common oxidation state, +6. wikipedia.orgwebqc.org This hexavalent state is generally the most stable form of uranium in solution and under oxidizing environmental conditions. lanl.govhelsinki.fi

In the compound Na₂UO₄, uranium is already in the +6 oxidation state. wikipedia.orgwebqc.org Consequently, further oxidation under typical chemical conditions is not expected. The redox chemistry of interest, therefore, involves the reduction of U(VI) to lower oxidation states, such as U(V) or U(IV).

A reduction process involves the gain of electrons by the uranium atom, causing its oxidation number to decrease. youtube.comyoutube.com For Na₂UO₄, this would require a suitable reducing agent and specific reaction conditions. While the direct reduction mechanisms for solid Na₂UO₄ are not extensively detailed, the general principles of uranium chemistry suggest that reduction from U(VI) to U(IV) is a key transformation. helsinki.fi This process is fundamental in geochemical environments, where a change from oxidizing to reducing conditions can immobilize soluble U(VI) species by converting them into sparingly soluble U(IV) compounds. helsinki.fi In an industrial or laboratory setting, strong reducing agents would be necessary to facilitate the conversion of the stable U(VI) in the uranate structure to a lower oxidation state.

The uranium in disodium uranium tetraoxide is exclusively in the +6 oxidation state. webqc.org This is one of the two most important and stable oxidation states for uranium, the other being +4. wikipedia.org The U(VI) state is particularly stable, and its compounds, such as the oxides, are often considered the preferred chemical forms for long-term storage and disposal due to their stability. wikipedia.org

The thermodynamic stability of Na₂UO₄ has been evaluated through calorimetric experiments. The standard enthalpy of formation and standard entropy provide quantitative measures of its stability. These values are critical for predicting the compound's behavior in various chemical environments and at different temperatures. energy.govoecd-nea.orgusgs.gov

Selected Thermodynamic Parameters for Na₂UO₄ at 298.15 K
Compound PhaseStandard Enthalpy of Formation (ΔfH°) (kJ/mol)Standard Entropy (S°) (J/mol·K)
α–Na₂UO₄-1897.700 ±3.500146.700 ±0.500
β–Na₂UO₄-1884.600 ±3.600Not Available

Data sourced from the OECD Nuclear Energy Agency's compilation on the chemical thermodynamics of uranium. energy.gov

The other primary oxidation states of uranium, +3, +4, and +5, are not present in Na₂UO₄. In aqueous solutions, the U(V) state is typically unstable, while the U(III) state is highly unstable and easily oxidized. lanl.gov The U(IV) state is reasonably stable and forms the basis of important compounds like uranium dioxide (UO₂). wikipedia.orglanl.gov The pronounced stability of the U(VI) state within the Na₂UO₄ lattice structure underscores the compound's role as a final product in many uranium oxidation processes.

Interactions with Various Chemical Species

This compound is generally insoluble in water. wikipedia.org This low solubility is characteristic of many uranium oxides and uranates, which are relatively stable over a wide range of environmental conditions. wikipedia.org

Water : In neutral aqueous solutions at ambient temperature, Na₂UO₄ exhibits limited reactivity due to its insolubility.

Acids : Like other uranium oxides, Na₂UO₄ is expected to react with acids. lanl.gov For instance, nitric acid is used to dissolve uranium oxides, forming soluble uranyl salts. askfilo.com A similar reaction would be expected for Na₂UO₄, where the acid would break down the uranate lattice to form a soluble uranyl salt (e.g., uranyl nitrate) and a sodium salt.

Bases : The chemistry of uranium in alkaline solutions is complex. Adding an alkali like sodium hydroxide (B78521) to an aqueous solution of a uranyl salt is a method used to precipitate sodium uranates. wikipedia.orgwikipedia.org This suggests that Na₂UO₄ is stable in and can be formed from basic solutions. At very high pH, uranium can form anionic hydroxide complexes, which can increase its solubility. wikipedia.org

The interaction of Na₂UO₄ with gases is primarily relevant at elevated temperatures, such as those encountered in nuclear fuel processing or accident scenarios.

Oxygen : Since the uranium in Na₂UO₄ is already in its highest common oxidation state (+6), the compound is stable with respect to further oxidation by oxygen. wikipedia.orgwebqc.org High-temperature reactions involving uranium oxides and oxygen typically involve the oxidation of lower-valent uranium (e.g., UO₂ to U₃O₈). researchgate.netdigitellinc.com Na₂UO₄ can be considered a stable end-product of such oxidation pathways in a sodium-rich environment. tudelft.nl

Steam : The reaction of uranium compounds with high-temperature steam is a significant area of study in nuclear safety research. frontiersin.org Studies often focus on the oxidation of UO₂ fuel pellets by steam, which can form hyperstoichiometric UO₂₊ₓ or U₃O₈. frontiersin.orgresearchgate.net The presence of water vapor has been shown to enhance the oxidation rates of uranium metal. nih.gov As a stable U(VI) compound, Na₂UO₄ would not be oxidized by steam, but its thermodynamic stability and potential for phase transitions at very high temperatures in a steam environment are relevant considerations for its behavior.

Complexation and ligand exchange are primarily phenomena associated with species in solution, where ligands can substitute for water molecules in the coordination sphere of a metal ion. nih.gov In the solid state, the concept is less applicable to a compound like Na₂UO₄.

The structure of uranates(VI) does not consist of discrete [UO₄]²⁻ anions but is instead an infinite lattice of UOₙ polyhedra linked by shared oxygen atoms. wikipedia.org This robust, covalently bonded framework means that reactivity is dominated by the breaking and forming of bonds during reactions with aggressive reagents (like acids) or through high-temperature phase transformations, rather than by the simple exchange of ligands. Solid-state reactivity would therefore be governed by factors like ion diffusion at high temperatures, as seen in the formation of ternary oxides from binary oxides. wikipedia.orgtudelft.nl

Thermodynamic Stability and Phase Equilibria of Na₂UO₄

The thermodynamic properties of this compound (Na₂UO₄) are critical for understanding its stability and reactivity, particularly in high-temperature environments such as those found in Sodium-cooled Fast Reactors (SFRs). The formation of sodium uranates can impact the fuel-coolant interactions, and thus, a thorough understanding of the thermodynamics of the sodium-uranium-oxygen (Na-U-O) system is essential for safety assessments.

Gibbs Free Energy Calculations and Phase Diagram Construction for Na-U-O System

The thermodynamic stability of phases within the ternary Na-U-O system is determined by their Gibbs free energy. The phase with the lowest Gibbs free energy under a given set of conditions (temperature, pressure, and composition) will be the most stable. To map these stability fields, phase diagrams are constructed based on thermodynamic data.

A powerful method for this purpose is the CALPHAD (CALculation of PHAse Diagrams) approach. researchgate.nettudelft.nl This methodology involves developing thermodynamic models for each phase in the system. The Gibbs free energy of each phase is described by a mathematical model that includes parameters for its constituent elements and their interactions. These parameters are optimized using experimental data, such as phase equilibria and thermochemical properties, as well as data from first-principles (ab initio) calculations. researchgate.nettudelft.nl

For the Na-U-O system, a CALPHAD model has been developed by reviewing available experimental data and deriving thermodynamic functions for the various sodium uranates. researchgate.nettudelft.nl This model allows for the calculation of the ternary phase diagram at different temperatures and oxygen potentials. For instance, calculations can predict the oxygen content in liquid sodium required for the formation of different sodium uranate compounds. researchgate.net The model predicts the stability of various phase fields, such as UO₂-Na₃UO₄-Na₄UO₅, and can be optimized to fit experimental measurements like sodium partial pressures over specific phase combinations (e.g., NaUO₃-Na₂U₂O₇-UO₂ and NaUO₃-Na₂UO₄-Na₂U₂O₇). researchgate.net

The Gibbs free energy of formation (ΔGf°) is a key parameter in these models, representing the change in Gibbs free energy when one mole of a compound is formed from its constituent elements in their standard states. While extensive tables of ΔGf° exist for many compounds, the values for complex ternary oxides like Na₂UO₄ are often derived and refined as part of the larger thermodynamic assessment of the entire Na-U-O system. usgs.govoecd-nea.org The stability of Na₂UO₄ relative to other sodium uranates and the precursor oxides (e.g., Na₂O and UO₃) is dictated by the Gibbs free energy of the relevant reactions.

Enthalpy of Formation Studies

The standard enthalpy of formation (ΔHf°) is the change in enthalpy when one mole of a substance is formed from its constituent elements in their most stable forms at standard conditions (typically 298.15 K and 1 bar). It is a fundamental thermodynamic quantity that contributes significantly to the Gibbs free energy and is often determined experimentally through solution calorimetry.

For this compound, calorimetric studies have been performed to determine the standard enthalpy of formation for its different polymorphs. Investigations have involved measuring the enthalpies of solution for high-purity samples of α-Na₂UO₄ and β-Na₂UO₄ in an acidic solvent. From these measurements, the standard enthalpies of formation have been calculated.

Published research provides precise values for these enthalpies. The study involved the synthesis of high-purity sodium uranates followed by solution calorimetry in 1.00 mol dm⁻³ HCl. The resulting values are presented in the table below.

CompoundPolymorphStandard Enthalpy of Formation (ΔHf°) (kJ mol-1)
Na₂UO₄α (alpha)-1901.3 ± 2.3
Na₂UO₄β (beta)-1889.0 ± 2.3

These calorimetric determinations provide the essential data needed for the Gibbs free energy calculations and the construction of reliable phase diagrams as discussed in the previous section.

Kinetic Studies of Solid-State Reactions Involving Na₂UO₄

The formation of Na₂UO₄ often occurs through solid-state reactions between uranium oxides (like UO₂ or UO₃) and a sodium-containing compound, such as sodium oxide (Na₂O) or sodium peroxide (Na₂O₂), at elevated temperatures. The kinetics of these reactions govern the rate at which the product is formed.

While specific kinetic data for the formation of Na₂UO₄ are not extensively detailed in the literature, the mechanism can be understood from general principles of solid-state chemistry. Solid-state reactions are fundamentally different from reactions in liquid or gas phases as the mobility of reactants is highly restricted. The reaction typically initiates at the points of contact between the reactant particles and proceeds via the diffusion of ions through the solid phases. berkeley.edu

The formation of Na₂UO₄ from UO₂ and Na₂O can be described by the following general steps:

Initial Contact and Nucleation: The reaction begins at the interface between the reactant grains where a thin layer of the Na₂UO₄ product nucleates.

Product Layer Growth: As the reaction progresses, this product layer grows thicker, separating the reactants. For the reaction to continue, ions must diffuse through this growing Na₂UO₄ layer. This process typically involves the counter-diffusion of cations (e.g., Na⁺ and U⁴⁺/U⁶⁺) or the diffusion of one cation and oxygen ions (O²⁻) across the product layer. stralsakerhetsmyndigheten.se

The rate of these solid-state reactions is highly dependent on factors such as temperature, particle size of the reactants (a smaller particle size increases the surface area for reaction), and the presence of defects in the crystal structures, which can enhance diffusion rates. berkeley.eduresearchgate.net The interplay between thermodynamics (the driving force for the reaction) and kinetics (the rate at which it occurs) determines the final product distribution and microstructure. berkeley.edu

Material Science Applications and Functional Properties of Na₂uo₄

Role in Nuclear Fuel Cycle Research

Sodium uranates are foundational to the nuclear fuel cycle, serving as intermediates in the production of uranium oxide nuclear fuels. wikipedia.org A thorough understanding of their chemical reactivity and properties is crucial for both fuel production and the long-term geological disposal of nuclear waste. wikipedia.org

Interaction with Fission Products (Mechanistic Studies)

In the context of spent nuclear fuel and high-level waste, sodium uranates are known to form and interact with various fission products. Studies of waste from nuclear facilities have identified sodium uranate compounds in tanks containing chemical sludges and fission products. frontiersin.org

The interaction with specific fission products like cesium and strontium is a key area of research. In fast reactor fuel pins, cesium can react with urania, and the formation of cesium uranate is a possibility. scispace.com However, some studies have concluded that little, if any, cesium uranate forms in the fuel-cladding gap at certain burn-ups. scispace.com The mobility of strontium-90, a significant heat-generating fission product, can be influenced by its interaction with uranium-based materials. diamond.ac.uk Research has shown that strontium sorption (adhesion to the surface) is significant on uranium dioxide (UO₂) and uranium(IV)-silicate phases under conditions relevant to radioactive waste storage. nih.govnih.gov The exact mechanisms are complex and depend heavily on environmental conditions such as pH. diamond.ac.uk For instance, at a pH of 10 or higher, strontium is thought to interact with UO₂ through a near-surface, highly coordinated complex. nih.gov

Consideration as a Component in Advanced Nuclear Materials (e.g., waste forms)

Advanced nuclear materials are being developed to safely immobilize high-level radioactive waste for long-term disposal. Crystalline ceramics and glass-ceramic composites are prominent candidates for these "waste forms" due to their high durability. frontiersin.orgmit.edu

Glass-ceramic materials, which contain durable crystalline phases (like those that could incorporate uranates) within a more flexible glass matrix, are particularly advantageous. frontiersin.orgresearchgate.net This structure combines the chemical flexibility of glass, which can accommodate various waste stream impurities, with the high chemical durability and radiation resistance of the ceramic phase. researchgate.netfz-juelich.de Research into lanthanide monouranate-based glass-ceramic composites (LnUO₄-GC) has shown them to be chemically durable and flexible for managing spent nuclear fuel waste streams. fz-juelich.de These composites can immobilize the lanthanide and actinide fractions of waste that arise from reprocessing. fz-juelich.de The development of such materials is critical for ensuring that radionuclides are contained and prevented from leaching into the environment over geological timescales. dtic.mil

Table 1: Comparison of Nuclear Waste Immobilization Matrices

Waste Form Type Key Advantages Role of Uranate/Uranium Compounds
Borosilicate Glass High waste loading, structural flexibility, simple synthesis. frontiersin.org Waste elements are dissolved and immobilized within the glass matrix.
Ceramics (e.g., Synroc) High durability, radiation tolerance, can incorporate specific radionuclides into stable crystal structures. frontiersin.orgnih.gov Actinides and fission products are locked into mineral-like phases such as zirconolite or perovskite. nih.gov

| Glass-Ceramics | Combines flexibility of glass with the durability of ceramics; can immobilize a wide range of waste elements. frontiersin.orgresearchgate.net | Can be designed to host uranium and fission products in durable crystalline phases (e.g., LnUO₄) embedded within a glass matrix. fz-juelich.de |

Functional Material Development

Beyond the nuclear fuel cycle, the properties of disodium (B8443419) uranium tetraoxide lend themselves to applications in catalysis and advanced ceramic materials.

Catalytic Properties and Reaction Mechanisms

Uranium oxides and related compounds, including uranates, have been investigated for their catalytic activity. Research has shown that uranium oxide-based catalysts can be effective in the oxidative destruction of volatile organic compounds (VOCs). The formation of uranate species on the surface of catalysts doped with other metals (like manganese or cobalt) may be related to their enhanced activity. These catalysts are being explored as a potential use for depleted uranium, a byproduct of the enrichment process.

The mechanism for these oxidation reactions is often described by the Mars-van Krevelen model. In this process, a reactant is oxidized by lattice oxygen from the catalyst, which is subsequently re-oxidized by gaseous oxygen. The ability of the uranium ions to cycle between different oxidation states is key to this catalytic function.

Exploration in Ceramic Material Composites

Ceramic Matrix Composites (CMCs) are a class of materials where ceramic fibers are embedded in a ceramic matrix to improve fracture toughness. wikipedia.org While high-performance CMCs are used in aerospace and other demanding applications, the principles of creating ceramic composites are broader. wikipedia.orgmdpi.com

Historically, sodium diuranate was widely used as a colorant in ceramic glazes, imparting yellow to ivory shades, and to produce fluorescent uranium glass (vaseline glass). wikipedia.orgnih.gov The sodium salt dissolves readily into the silica (B1680970) matrix during firing, creating a composite material. wikipedia.org This historical application demonstrates the compatibility and utility of sodium uranates in forming stable ceramic composites.

Behavior as a Precursor to Other Uranium Compounds

Disodium uranium tetraoxide is a valuable precursor for the synthesis of other important uranium compounds, particularly various uranium oxides used in nuclear fuel. wikipedia.org Through controlled chemical processes, it can be converted into uranium dioxide (UO₂), uranium trioxide (UO₃), or triuranium octoxide (U₃O₈). wikipedia.orgnih.gov

One common pathway involves the thermal decomposition of sodium uranates. Heating sodium diuranate (Na₂U₂O₇) can lead to its decomposition and the formation of other oxide phases. For example, studies have shown that the Na₂U₂O₇ phase can disappear from a molten salt mixture at temperatures around 720°C, decomposing into other compounds. nih.gov Another route involves dissolving the uranate and re-precipitating the uranium as another compound, such as ammonium (B1175870) diuranate (ADU), which is then calcined (heated) and reduced with hydrogen to produce pure UO₂ powder. google.com A more direct method has also been developed to prepare UO₂ by directly reducing Na₂U₂O₇ using an Al-Li alloy in a molten salt medium, simplifying the traditional multi-step process. patsnap.com

Table 2: Conversion Pathways for Sodium Uranate

Precursor Process Product(s) Key Conditions
Sodium Diuranate (SDU) Precipitation, Calcination, Reduction High Purity Uranium Oxide Multi-step chemical route.
Ammonium Diuranate (ADU) Thermal Decomposition (Calcination) & Reduction UO₃, U₃O₈, UO₂ Calcination at ~400°C yields amorphous UO₃; higher temperatures yield U₃O₈. Reduction with H₂ yields UO₂. google.com
Sodium Diuranate (Na₂U₂O₇) Direct Reduction UO₂ Using Al-Li alloy in LiCl-KCl molten salt at ~660°C. patsnap.com

Surface Science and Interface Phenomena

The study of surface and interface phenomena is critical to understanding the behavior of this compound (Na₂UO₄) in various technological and environmental contexts. The interactions at the material's boundaries govern its reactivity, stability, and electronic properties, which are paramount in applications ranging from nuclear fuel cycles to waste management. While specific experimental surface science studies on Na₂UO₄ are not extensively available in publicly accessible literature, its behavior can be inferred from its crystal structure and by drawing parallels with more thoroughly investigated actinide oxides.

The intrinsic properties of the Na₂UO₄ surface and its interfaces are dictated by their atomic and electronic configurations. The termination of the bulk crystal structure at the surface invariably leads to a rearrangement of atoms, known as surface reconstruction, to minimize surface free energy. This reconstruction, in turn, influences the electronic structure at the interface, which governs chemical reactivity and charge transfer processes.

The bulk crystal structure of Na₂UO₄ provides the foundation for understanding its potential surface terminations. Na₂UO₄ crystallizes in the orthorhombic Pbam space group. materialsproject.org In this structure, the uranium (U⁶⁺) atoms are bonded to six oxygen (O²⁻) atoms, forming edge-sharing UO₆ octahedra. These octahedra feature two shorter axial U-O bonds (approximately 1.93 Å) and four longer equatorial U-O bonds (approximately 2.18 Å). materialsproject.org The sodium (Na¹⁺) ions are situated in a 7-coordinate geometry, bonded to seven oxygen atoms with Na-O bond distances ranging from 2.33 to 2.68 Å. materialsproject.org This anisotropic structure, with distinct UO₆ octahedral layers, suggests that the properties of Na₂UO₄ surfaces would be highly dependent on their crystallographic orientation. Cleavage along different planes would expose different ratios of Na, U, and O atoms, each with unique coordination environments and unsaturated bonds.

While direct experimental evidence for surface reconstruction on Na₂UO₄ is scarce, general principles of oxide surface science suggest that the surfaces would undergo relaxation (changes in interlayer spacing) and rumpling (out-of-plane displacements of atoms within the same layer) to achieve stability. The surface atoms, having a lower coordination number than their bulk counterparts, will rearrange to optimize their bonding and minimize electrostatic potential. For other actinide dioxides like UO₂, surface reconstruction has been observed to involve the removal of surface oxygen atoms to achieve a stable, nonpolar configuration. mdpi.com

The electronic structure of Na₂UO₄ is that of a semiconductor. Computational studies based on density functional theory (DFT) predict a band gap of approximately 1.87 eV. materialsproject.org The valence band is primarily composed of O 2p orbitals, while the conduction band is mainly derived from U 5f orbitals. aps.org This is a common feature in higher-valent uranium oxides, distinguishing them from UO₂, where both the valence and conduction band edges have significant U 5f character. aps.org At an interface, the presence of another material will induce changes in this electronic structure. Depending on the nature of the interfacing material (a metal, another semiconductor, or an electrolyte), phenomena such as band bending, charge transfer, and the formation of interface states can be expected. These changes are critical as they can dramatically alter the chemical reactivity of the surface, for example, by modifying adsorption energies for molecules or facilitating redox reactions.

Crystallographic and Electronic Properties of this compound (Na₂UO₄)

PropertyValue
Crystal SystemOrthorhombic
Space GroupPbam
Uranium Coordination6 (Octahedral, UO₆)
Sodium Coordination7
Axial U-O Bond Length~1.93 Å
Equatorial U-O Bond Length~2.18 Å
Na-O Bond Length Range2.33 - 2.68 Å
Predicted Band Gap1.87 eV
materialsproject.org

One of the primary interfacial reactions for Na₂UO₄ is its dissolution in aqueous environments. The solubility of uranates is a key factor in the long-term stability of spent nuclear fuel in a geological repository. The dissolution of uranium(VI) phases, such as Na₂UO₄, is strongly dependent on the pH and the presence of complexing ligands, particularly carbonate, in the groundwater. Studies on the dissolution of similar compounds, like sodium diuranate (Na₂U₂O₇), have shown that in alkaline solutions, these phases can control the uranium concentration in the aqueous phase. researchgate.net The dissolution mechanism likely involves the protonation of surface oxygen atoms and the formation of soluble uranyl complexes. For instance, in carbonate-rich waters, the formation of highly stable uranyl carbonate complexes would drive the dissolution of the Na₂UO₄ surface. surfacesciencewestern.com

In non-aqueous environments, such as in contact with molten sodium coolant in a reactor, the interfacial reactions are governed by the oxygen potential of the system. Na₂UO₄ can be formed by the reaction of UO₂ with sodium and oxygen. The stability of Na₂UO₄ relative to other sodium uranates (e.g., Na₃UO₄, Na₂U₂O₇) at the fuel-coolant interface is a critical parameter that affects the fuel's chemical and mechanical integrity.

Another important class of interfacial reactions is ion exchange. The sodium ions in the Na₂UO₄ lattice may be exchanged with other cations present in the contacting solution or solid. For example, in contact with groundwater containing calcium ions, Na₂UO₄ could potentially transform into a less soluble calcium uranate phase, a process that would impact uranium mobility. researchgate.net

The reactivity of Na₂UO₄ is intrinsically linked to the oxidation state of uranium (VI) and the specific coordination environment of the UO₆ octahedra. The presence of two distinct, shorter axial U-O bonds is a characteristic feature of many hexavalent uranium compounds and is related to the uranyl-like character within the solid-state structure. wikipedia.org This structural feature influences the polarity of the surface and the types of sites available for adsorption and reaction.

Comparison of Uranium Oxidation States and Bond Characteristics in Sodium Uranates

CompoundUranium Oxidation StateTypical U-O Bond Lengths (Å)Structural Features
NaUO₃V2.14 - 2.16Corner-sharing UO₆ octahedra. materialsproject.org
Na₂UO₄VI1.93 (axial), 2.18 (equatorial)Edge-sharing UO₆ octahedra with distinct axial and equatorial bonds. materialsproject.org
Na₂U₂O₇VIVariable, contains uranyl-like groupsComplex structure based on linked UOₙ polyhedra. researchgate.netwikipedia.org

Environmental and Geochemical Interactions of Na₂uo₄ Mechanistic and Theoretical

Dissolution Mechanisms and Kinetics in Aqueous Environments (Fundamental Studies)

The stability and dissolution rate of uranium-bearing solids are strongly dependent on both pH and the redox potential (Eh) of the aqueous environment.

pH: The dissolution rate of U(VI) oxides, which provides an analogue for uranate behavior, shows a complex relationship with pH. researchgate.net In acidic conditions (pH < 6), the dissolution rate of UO₃·yH₂O, a potential surface alteration product, increases considerably as it dissolves to form the uranyl cation (UO₂²⁺). researchgate.net Studies on the oxidative dissolution of UO₂ have shown that the rate can decrease linearly with increasing pH in acidic solutions, while in alkaline solutions, the rate increases linearly with pH. researchgate.net This highlights the amphoteric nature of uranium hydroxides that form on the dissolving surface.

Redox Potential: The mobility of uranium is highly sensitive to redox conditions. techno-press.org Na₂UO₄ contains uranium in its oxidized, hexavalent state (U(VI)), which is generally associated with high solubility in aqueous solutions. nih.govtechno-press.org In oxidizing environments, U(VI) species will persist, promoting dissolution and transport. However, under reducing (anoxic) conditions, U(VI) can be transformed into the much less mobile tetravalent state (U(IV)). nih.govnerc.ac.uk This reductive precipitation, often forming UO₂-like phases, can significantly decrease the aqueous uranium concentration and limit its migration. nerc.ac.uk

Once uranium from Na₂UO₄ is dissolved into the aqueous phase as UO₂²⁺, it can reprecipitate as various secondary mineral phases, depending on the specific geochemical conditions. This process is a critical control on the long-term environmental fate of uranium.

The formation of these phases is driven by the saturation of the solution with respect to a particular mineral. The identity of the precipitate is dictated by the presence of other ions in the water. For example:

In the presence of dissolved silica (B1680970), particularly under reducing conditions, coffinite (USiO₄) may precipitate. researchgate.net

Under hyperalkaline conditions, such as those found in cement leachates, calcium uranate phases can form. nih.gov

In carbonate-rich waters, the formation of uranyl carbonate minerals is possible. nih.gov

Phosphate (B84403) can lead to the precipitation of highly insoluble uranyl phosphate minerals, effectively immobilizing the uranium. nih.gov

In the absence of complexing ligands, a series of uranyl oxide hydrates like schoepite and becquerelite can form. manchester.ac.uk

The inclusion of uranium into other mineral phases, even at minor concentrations, is also a potential pathway for its sequestration. researchgate.net

Interaction with Environmental Components

The dissolved uranyl cation and its aqueous complexes, originating from Na₂UO₄, readily interact with various components of the geochemical environment, particularly mineral surfaces. These interactions are key to understanding the transport of uranium in subsurface systems.

Sorption, the accumulation of aqueous chemical species onto the surface of a solid, is a primary mechanism for retarding uranium transport. Clay minerals and iron oxyhydroxides are particularly important sorbents in many natural systems. nih.govqucosa.de

The primary mechanism for uranium sorption is surface complexation, where uranyl ions bind to specific functional groups on the mineral surface, such as aluminol (-AlOH) and silanol (B1196071) (-SiOH) sites on the edges of clay particles. qucosa.debohrium.com The extent and strength of this sorption are influenced by several factors:

FactorInfluence on Uranium SorptionCitation
pH Strongly influential; sorption typically increases with pH, often reaching a maximum around pH 6-7 before decreasing at higher pH due to the formation of stable anionic carbonate complexes. bohrium.com
Clay Mineral Type Kaolinites can show greater uranium sorption than montmorillonites due to a higher availability of aluminol sites, which have a strong affinity for uranium. qucosa.debohrium.com
Aqueous Speciation The presence of strong complexing ligands, especially carbonate (CO₃²⁻), can significantly reduce sorption by forming stable, negatively charged aqueous complexes (e.g., UO₂(CO₃)₃⁴⁻) that are repelled by the typically negative mineral surfaces. qucosa.deresearchgate.net
Ionic Strength In some cases, like with montmorillonites, sorption is dependent on sodium concentration due to competition between Na⁺ and uranyl ions for exchange sites. qucosa.debohrium.com
Other Ligands Sulfate can slightly reduce sorption, whereas phosphate can enhance it, potentially by forming ternary surface complexes. qucosa.deresearchgate.net

Desorption, the release of sorbed uranium, can occur if geochemical conditions change. For instance, the introduction of carbonate-rich solutions can effectively strip sorbed uranium from mineral surfaces by forming strong aqueous uranyl-carbonate complexes. techno-press.org

The transport of uranium originating from Na₂UO₄ in groundwater and other geochemical systems is controlled by the balance between advection (transport with the bulk flow of water) and retardation processes like sorption.

Transport: Sorption significantly retards the movement of uranium relative to the water flow. daneshyari.com The breakthrough of a uranium plume in a column packed with porous media can require hundreds of pore volumes, indicating strong interaction with the solid phase. qucosa.de However, a fraction of the uranium may exhibit slow desorption kinetics, leading to prolonged, low-concentration "tailing" in the plume, which can complicate remediation efforts. daneshyari.com

Transformation: During transport, dissolved uranium can undergo various transformations. This includes changes in oxidation state if the plume moves through different redox zones (e.g., from an oxic to an anoxic zone, causing reduction from U(VI) to U(IV) and precipitation). nih.govnerc.ac.uk It also includes the precipitation of secondary phases as discussed in section 7.1.2, which can occur if the dissolved uranium encounters specific ions like phosphate or high concentrations of silica. nih.govresearchgate.net

Uranium Speciation and Environmental Fate (Mechanistic)

The ultimate environmental fate of uranium released from Na₂UO₄ is dictated by its chemical speciation—the distribution of a chemical element among its various possible chemical forms. thuenen.de For uranium, speciation controls its solubility, mobility, and bioavailability. nih.gov

In oxic surface waters, the dominant form of uranium is U(VI), which exists as the linear uranyl cation (UO₂²⁺). nih.gov This cation is highly reactive and does not typically persist as a free ion. Instead, it forms complexes with various inorganic and organic ligands present in the water. nih.gov

Inorganic Complexation: The most significant inorganic ligands for uranium in most natural waters are carbonate and hydroxide (B78521). nih.gov In the presence of dissolved carbon dioxide, highly stable and soluble uranyl carbonate complexes, such as (UO₂)(CO₃)₂²⁻ and UO₂(CO₃)₃⁴⁻, are formed. thuenen.de These anionic complexes are highly mobile as they are not readily sorbed onto negatively charged mineral surfaces. qucosa.deresearchgate.net Uranyl also forms complexes with phosphate and sulfate, which can influence its interaction with surfaces and its potential for precipitation. nih.gov

Redox Transformation and Fate: The speciation and fate of uranium are fundamentally linked to the redox environment. In an oxidizing environment, the continued presence of mobile U(VI) species, such as uranyl carbonate complexes, facilitates its transport over long distances. thuenen.de Conversely, if the uranium encounters a reducing environment, it can be reduced to U(IV). nih.gov This leads to the precipitation of sparingly soluble minerals like uraninite (B1619181) (UO₂), effectively immobilizing the uranium and removing it from the mobile aqueous phase. nerc.ac.uk Therefore, zones of redox gradients are critical control points for the natural attenuation of uranium contamination.

Molecular-Level Understanding of Uranium Biogeochemistry (excluding clinical/toxicology)

The biogeochemistry of uranium is largely driven by microbial activities that can significantly alter its speciation, mobility, and bioavailability. nih.govfrontiersin.orgnih.gov Microorganisms have evolved various mechanisms to interact with uranium, which can be broadly categorized into bioreduction, biosorption, and biomineralization. nih.govnih.gov These processes are crucial in the natural cycling of uranium and have implications for bioremediation strategies. frontiersin.orgagriscigroup.us

Microbial Reduction of Uranium (VI)

One of the most significant microbial impacts on uranium is the reduction of soluble hexavalent uranium (U(VI)) to sparingly soluble tetravalent uranium (U(IV)). nih.govfrontiersin.org This process is a key mechanism for the immobilization of uranium in anaerobic environments. nih.gov Several groups of bacteria, particularly iron(III)-reducing bacteria like Geobacter and sulfate-reducing bacteria, can utilize U(VI) as a terminal electron acceptor during their respiration. nih.gov

At the molecular level, this enzymatic reduction involves the transfer of electrons to U(VI), often mediated by c-type cytochromes located on the outer cell membrane or in the periplasm. nih.govfrontiersin.org The exact mechanisms can vary between different microbial species. nih.gov The end product of this reduction is typically the precipitation of U(IV) as the mineral uraninite (UO₂). i2massociates.com While these studies focus on the uranyl ion, it is plausible that Na₂UO₄, upon dissolution and release of U(VI) species, would be subject to similar microbial reduction processes.

Biosorption and Bioaccumulation

Microbial cell surfaces possess a variety of functional groups, such as carboxyl, phosphoryl, and hydroxyl groups, which can bind dissolved uranium species. nih.govresearchgate.net This passive process, known as biosorption, can lead to the accumulation of uranium on the cell exterior. researchgate.net The strength and nature of this binding depend on the specific uranium species present in the solution, the pH, and the composition of the microbial cell wall. nih.gov

In addition to surface binding, some microorganisms can transport uranium across their cell membrane, a process termed bioaccumulation. nih.gov This intracellular accumulation is often a result of the cell's metabolic activities. nih.gov Both biosorption and bioaccumulation can reduce the concentration of dissolved uranium in the surrounding water, thereby affecting its mobility. nih.gov

Biomineralization

Microbial activity can also lead to the precipitation of uranium through biomineralization. nih.govnih.gov This can occur, for example, through the enzymatic activity of phosphatases, which release phosphate ions that can then precipitate with U(VI) to form insoluble uranyl phosphate minerals like autunite or chernikovite. nih.gov This process effectively sequesters uranium from the aqueous phase into a stable solid form. nih.gov

Table 1: Overview of Microbial Interaction Mechanisms with Uranium

Interaction Mechanism Description Key Microbial Groups Resulting Uranium Form Environmental Significance
Bioreduction Enzymatic reduction of soluble U(VI) to insoluble U(IV). nih.govfrontiersin.org Iron(III)-reducing bacteria (Geobacter, Shewanella), Sulfate-reducing bacteria (Desulfovibrio). nih.gov Uraninite (UO₂). i2massociates.com Immobilization of uranium in anaerobic sediments and groundwater. nih.gov
Biosorption Passive binding of uranium to functional groups on microbial cell surfaces. nih.govresearchgate.net Various bacteria, algae, and fungi. researchgate.net Surface-complexed uranium. Sequestration of uranium from aqueous solutions. nih.gov
Bioaccumulation Active uptake and intracellular accumulation of uranium. nih.gov Certain bacteria and fungi. nih.gov Intracellular uranium complexes. Potential for uranium removal from contaminated water. nih.gov
Biomineralization Precipitation of uranium minerals mediated by microbial activity (e.g., phosphatase activity). nih.govnih.gov Bacteria possessing phosphatases (Serratia, Rahnella). nih.gov Uranyl phosphate minerals (e.g., autunite). nih.gov Long-term sequestration of uranium in stable mineral phases. nih.gov

Speciation in Simulated Environmental Matrices (Fundamental)

The chemical form, or speciation, of uranium in the environment is a critical factor controlling its solubility, mobility, and potential for interaction with biological systems. nih.gov The speciation of uranium is highly sensitive to the geochemical conditions of the surrounding matrix, including pH, redox potential (Eh), and the presence of complexing ligands, particularly carbonate. academicjournals.org Geochemical models, such as PHREEQC and MEDUSA, are often employed to predict uranium speciation under various environmental conditions based on thermodynamic data. academicjournals.orgresearchgate.net

Upon introduction into an aqueous environment, a compound like disodium (B8443419) uranium tetraoxide would be expected to dissolve and release uranium, likely as the uranyl ion (UO₂²⁺), and sodium ions. The subsequent behavior of the uranyl ion is then dictated by the chemistry of the water.

Influence of pH and Redox Potential

In oxidizing environments, uranium is predominantly found in the hexavalent state (U(VI)), which is highly soluble and mobile, primarily as the linear uranyl cation (UO₂²⁺). nih.gov Under acidic conditions, the free uranyl ion is the dominant species. As the pH increases, U(VI) undergoes hydrolysis, forming various hydroxyl complexes. thuenen.de

Under reducing conditions, U(VI) can be reduced to the less soluble tetravalent state (U(IV)). i2massociates.com The formation of U(IV) minerals, such as uraninite (UO₂), significantly decreases the concentration of dissolved uranium. i2massociates.com

Role of Carbonate and Other Ligands

In many natural waters, carbonate (CO₃²⁻) is a crucial ligand that strongly complexes with the uranyl ion. academicjournals.org The formation of highly stable and soluble uranyl carbonate complexes, such as UO₂(CO₃)₂²⁻ and UO₂(CO₃)₃⁴⁻, can significantly enhance the mobility of uranium, even under neutral to alkaline conditions where hydrolysis would otherwise lead to precipitation. academicjournals.org The presence of other ions, such as calcium and magnesium, can lead to the formation of ternary uranyl-calcium-carbonate or uranyl-magnesium-carbonate complexes. tandfonline.com

Table 2: Dominant Aqueous Uranium Species in Simulated Environmental Matrices (Oxidizing Conditions)

pH Range Dominant Carbonate Concentration Dominant Uranium Species General Mobility
< 5 Low to High UO₂²⁺ (free uranyl ion) High
5 - 7 Low UO₂(OH)⁺, (UO₂)₂(OH)₂²⁺ (hydrolysis products) Decreasing
5 - 7 High UO₂(CO₃)₂²⁻ High
> 7 Low UO₂(OH)₃⁻, UO₂(OH)₄²⁻ Low (precipitation likely)
> 7 High UO₂(CO₃)₃⁴⁻ Very High

Advanced Analytical and Computational Methodologies for Na₂uo₄ Research

In-Situ and Operando Spectroscopic Techniques

In-situ and operando spectroscopic methods are indispensable for probing the dynamic changes in Na₂UO₄ under real-time reaction conditions. These techniques allow for the observation of structural and electronic transformations as they occur, providing a deeper understanding of reaction mechanisms and material stability.

Synchrotron radiation sources offer high-brilliance X-rays that are powerful probes for the detailed characterization of materials like disodium (B8443419) uranium tetraoxide. researchgate.netucsd.edursc.org These techniques can provide information on atomic arrangements, oxidation states, and local coordination environments. researchgate.netrsc.org

X-ray Absorption Near Edge Structure (XANES) analysis is particularly effective for determining the oxidation state of uranium in sodium uranates. researchgate.net Studies on various sodium uranate compounds, such as NaUO₃, Na₄UO₅, and Na₂U₂O₇, have successfully used XANES to confirm the valence state of uranium. researchgate.net For instance, in Na₄UO₅ and Na₂U₂O₇, uranium is confirmed to be in the hexavalent (VI) state. researchgate.net XANES spectra of uranium compounds exhibit pre-edge features that are indicative of the participation of 5f orbitals in the U-O bonding, offering insights into the electronic structure. researchgate.net

Extended X-ray Absorption Fine Structure (EXAFS) provides detailed information about the local atomic structure, including bond distances and coordination numbers. researchgate.netnih.gov For related uranium compounds, EXAFS has been instrumental in determining the coordination environment of the uranium atom. For example, in studies of uranyl peroxide hydrates, EXAFS data has been used to distinguish between different U-O bond lengths within the coordination sphere. kit.edu This technique is sensitive to structural defects and disorder, which can affect inter-atomic distances. kit.edu

In-situ X-ray Diffraction (XRD) is a powerful tool for monitoring phase transformations in real-time under controlled temperature and atmospheric conditions. mdpi.comkns.org For example, in-situ high-temperature XRD has been used to study the oxidation of UO₂ to U₄O₉ and U₃O₇, revealing the kinetics and activation energies of these transformations. nih.govresearchgate.net This methodology could be applied to study the formation and thermal stability of Na₂UO₄, tracking the evolution of its crystal structure. mdpi.com

Table 1: Overview of Synchrotron-Based X-ray Techniques for Sodium Uranate Analysis
TechniqueInformation ObtainedApplication to Sodium UranatesExample Findings on Related Compounds
XANESUranium oxidation state, electronic structureDetermination of the valence state of uranium in Na₂UO₄.Confirmed U(VI) state in Na₄UO₅ and Na₂U₂O₇. researchgate.net
EXAFSLocal atomic structure (bond distances, coordination numbers)Elucidation of the local coordination environment of uranium in Na₂UO₄.Determined U-O bond lengths in uranyl peroxides. kit.edu
In-situ XRDReal-time phase transformations, crystal structure evolutionMonitoring the formation and thermal decomposition of Na₂UO₄.Studied the oxidation kinetics of UO₂. nih.govresearchgate.net

Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, provides valuable information about the molecular structure and chemical bonding within a material. nih.govrsc.org These techniques are sensitive to the local symmetry of the crystal lattice and can be used to identify specific functional groups and phases. cardiff.ac.uk

Raman Spectroscopy has been effectively used to characterize a range of uranium compounds. cardiff.ac.ukresearchgate.net The Raman spectra of uranium oxides like UO₂, α-U₃O₈, and γ-UO₃ show distinct features that allow for their easy identification. cardiff.ac.uk For uranyl compounds, characteristic symmetric and antisymmetric stretching vibrations of the (UO₂)₂⁺ unit are observed in the Raman spectra, providing insights into the U-O bond strength and length. nih.govnih.gov In-situ Raman studies can track the transformation of uranium compounds under different conditions, such as the thermal decomposition of uranyl nitrate (B79036) to uranium oxides. cardiff.ac.ukresearchgate.net

Infrared (IR) Spectroscopy complements Raman spectroscopy and is particularly useful for identifying polar vibrational modes. IR spectra have been used to study the structure of various alkali metal uranates and the dehydration and thermal decomposition of hydrated sodium uranates. researchgate.net The positions and shapes of the absorption bands in the IR spectrum can be correlated with the coordination environment of the uranium atom and the presence of water molecules. frontiersin.orgosti.gov

Table 2: Vibrational Spectroscopic Data for Related Uranium Compounds
Compound TypeTechniqueObserved Vibrational Modes (cm⁻¹)AssignmentReference
Uranyl MicasRaman~900 and ~818Antisymmetric and symmetric stretching of (UO₂)₂⁺ nih.gov
Uranyl SilicatesRaman750-800ν₁ modes of (UO₂)₂⁺ units nih.gov
δ-UO₃IR158, 198, 220Correlated with T₁ᵤ phonon mode frontiersin.org

High-Resolution Microscopy and Imaging Techniques

High-resolution microscopy techniques are essential for visualizing the morphology, microstructure, and surface features of Na₂UO₄ at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) is widely used to study the surface morphology and particle size of uranium compounds. icon.org.uk For instance, SEM has been employed to observe different morphologies of sodium uranates in Hanford Site tank waste, identifying both long acicular and small spherical agglomerates. researchgate.net When coupled with Energy Dispersive X-ray Spectroscopy (EDS), SEM can provide elemental composition analysis, which has been used to characterize non-stoichiometric sodium-calcium-uranium oxides. icon.org.uk

Atomic Force Microscopy (AFM) is a powerful tool for investigating surface topography and properties at the nanoscale without the need for a conductive coating, which is often required for SEM. mtak.huresearchgate.net AFM can provide three-dimensional images of surfaces, allowing for detailed morphological analysis and surface roughness measurements. tandfonline.comnih.gov This technique has been used to study the particle size distribution and morphological characteristics of uranyl fluoride (B91410) particles deposited on surfaces. tandfonline.com AFM has also been applied to examine the surface changes of bacteria after exposure to uranium, demonstrating its utility in studying interactions at the solid-liquid interface. nih.gov

Computational Modeling and Simulation Approaches

Computational modeling and simulation provide atomic-level insights that complement experimental findings and help in the interpretation of complex data.

Density Functional Theory (DFT) calculations are a powerful tool for predicting the structural, electronic, and vibrational properties of materials. For uranium compounds, DFT has been used to calculate phonon eigenmodes to aid in the interpretation of Raman and IR spectra. frontiersin.orgosti.gov These calculations can help to predict the crystal structure and understand the nature of chemical bonding.

Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of atoms and molecules in a system. mdpi.com Classical MD simulations have been employed to investigate the interaction of aqueous uranyl species with mineral surfaces, providing insights into adsorption mechanisms and the structure of surface complexes. mdpi.com Ab initio molecular dynamics (AIMD) simulations, which are based on first-principles electronic structure calculations, can provide a more accurate description of complex systems and are used to generate datasets for training machine learning interatomic potentials. dtu.dk

Table 3: Computational Approaches in Uranium Compound Research
MethodApplicationPredicted PropertiesExample
Density Functional Theory (DFT)Structural and electronic property predictionCrystal structure, vibrational frequencies, electronic band structureInterpretation of Raman and IR spectra of δ-UO₃. frontiersin.orgosti.gov
Molecular Dynamics (MD)Simulation of atomic and molecular motionAdsorption energies, surface complex structures, diffusion coefficientsStudying the adsorption of uranyl species on portlandite surfaces. mdpi.com
Ab Initio Molecular Dynamics (AIMD)First-principles simulation of dynamicsAccurate trajectories and energies for complex systemsGenerating datasets for machine learning potentials for sodium-ion battery cathodes. dtu.dk

Density Functional Theory (DFT) and Beyond-DFT Methods for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of many-body systems. For Na₂UO₄ and related alkali uranates, DFT calculations provide valuable information on bonding, charge distribution, and the nature of the electronic states.

Electronic Structure and Bonding: Ab-initio studies on alkali uranates, such as K₂UO₄ and Na₄UO₅, which are structurally and chemically similar to Na₂UO₄, have been performed using DFT. znaturforsch.com These calculations help in understanding the nature of the U-O bonds within the UO₆ octahedra. The results from such studies indicate a hexavalent state for uranium in these compounds. znaturforsch.com Furthermore, DFT can elucidate the degree of ionic or covalent character in the bonds. For instance, Bader charge analyses in related sodium uranates suggest a significant ionic character. znaturforsch.com

Calculated Properties: First-principles calculations based on DFT can be used to determine various ground-state properties. For a-Na₃(U₀.₈₄,Na₀.₁₆)O₄, a compound with a similar structure, DFT has been used to calculate lattice parameters, which were found to be in good agreement with experimental data. koreascience.kr Such calculations can also predict mechanical properties like the bulk modulus, shear modulus, and Young's modulus, providing insights into the material's hardness and stiffness. koreascience.kr Although specific DFT studies focusing solely on Na₂UO₄ are not abundant in the literature, the principles and expected outcomes can be inferred from these related compounds.

Beyond-DFT Methods: While DFT is a widely used and effective method, it has limitations, particularly in describing strongly correlated electron systems, such as those involving the 5f electrons of uranium. hbni.ac.in The DFT+U method is a common extension that incorporates a Hubbard U parameter to better account for on-site Coulomb repulsion, leading to more accurate predictions of electronic properties like the band gap in uranium oxides. ijresonline.comnih.gov For even higher accuracy, especially for excited-state properties, more computationally intensive beyond-DFT methods like quantum Monte Carlo or advanced multireference methods may be employed, though their application to complex solids like Na₂UO₄ is currently limited by computational cost.

Table 1: Representative DFT-Calculated Properties for a Related Sodium Uranate Compound (α-Na₃(U₀.₈₄,Na₀.₁₆)O₄)

Property Calculated Value
Bulk Modulus (B) 62.2 GPa
Shear Modulus (G) 36.0 GPa
Young's Modulus (E) 90.4 GPa
Poisson's Ratio (ν) 0.258

Data sourced from first-principles calculations on a structurally similar compound to illustrate the capabilities of DFT. koreascience.kr

Molecular Dynamics Simulations for Kinetic and Transport Phenomena

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the time evolution of the system, offering insights into kinetic processes and transport phenomena that are often difficult to access experimentally.

Potential Applications for Na₂UO₄:

Ion Transport: MD simulations could be employed to investigate the diffusion mechanisms of sodium and oxygen ions within the Na₂UO₄ crystal lattice. This would be crucial for understanding its ionic conductivity and behavior at elevated temperatures. By tracking the trajectories of individual ions over time, diffusion coefficients and activation energies can be calculated.

Thermal Properties: The thermal conductivity of Na₂UO₄ could be predicted using MD simulations. This property is vital for nuclear applications, as it governs heat dissipation.

Phase Transitions: MD can be used to study the structural transformations that Na₂UO₄ undergoes at different temperatures. For example, the transition from the α- to the β-phase could be modeled to understand the underlying atomic rearrangements.

Defect Dynamics: The formation and migration of point defects (e.g., vacancies, interstitials) and their impact on the material's properties can be simulated. This is particularly relevant for understanding radiation damage effects.

Ab-initio molecular dynamics (AIMD) is a more advanced technique where the forces between atoms are calculated "on the fly" from electronic structure calculations (typically DFT). sc.edu This method, although computationally more expensive, does not rely on pre-defined interatomic potentials, making it suitable for systems where such potentials are not well-established, as is the case for many complex uranium compounds.

Thermodynamic Databases and Calphad Approaches

A robust understanding of the thermodynamic properties of Na₂UO₄ is essential for predicting its stability and reactivity in various environments, particularly in the context of nuclear fuel and waste management. The CALPHAD (CALculation of PHAse Diagrams) method is a powerful tool for developing thermodynamic databases and predicting phase equilibria in multi-component systems. unicen.edu.arthermocalc.comonera.frnih.gov

Thermodynamic Data for Na₂UO₄: Critically reviewed thermodynamic data for sodium uranates are available through international projects like the Nuclear Energy Agency (NEA) Thermochemical Database (TDB) project. oecd-nea.orgoecd-nea.org These databases provide recommended values for key thermodynamic functions.

Table 2: Selected Thermodynamic Data for α-Na₂UO₄ at 298.15 K

Thermodynamic Quantity Value Units
Standard Enthalpy of Formation (ΔfH°) -1897.7 ± 3.5 kJ·mol⁻¹
Standard Entropy (S°) 166.0 ± 0.5 J·K⁻¹·mol⁻¹

Data sourced from the NEA TDB project. oecd-nea.org

CALPHAD Modeling of the Na-U-O System: The CALPHAD approach has been successfully applied to the Na-U-O system to model its thermodynamic behavior. tudelft.nl This involves developing mathematical models for the Gibbs energy of each phase in the system. The parameters in these models are optimized by fitting to a wide range of experimental data, including phase diagram information and thermochemical measurements.

A key aspect of modern CALPHAD modeling is its integration with first-principles calculations. tudelft.nl DFT calculations can provide theoretical values for the enthalpies of formation of various compounds, which can be used as input for the CALPHAD assessment, especially for metastable or difficult-to-measure phases. This combined approach leads to more robust and predictive thermodynamic databases.

For the Na-U-O system, a CALPHAD model can predict stable phase boundaries under different conditions of temperature and oxygen potential. tudelft.nl For instance, such models can predict the conditions under which Na₂UO₄ would be in equilibrium with other phases like UO₂, Na₃UO₄, and Na₄UO₅. tudelft.nl This is of great importance for assessing the chemical interactions between sodium coolant and uranium-based fuel in sodium-cooled fast reactors.

Future Research Directions and Unexplored Avenues for Disodium Uranium Tetraoxide

The continued investigation of disodium (B8443419) uranium tetraoxide (Na₂UO₄) is crucial for advancing its potential applications, particularly within the nuclear fuel cycle and waste management. Future research should pivot towards a more predictive and tailored approach to understanding and manipulating this compound. This involves a multi-faceted strategy that combines novel synthesis techniques, deep quantum mechanical analysis, exploration of its stability in extreme conditions, and a synergistic blend of computational and experimental methods. Such efforts will unlock a more profound understanding of its fundamental properties and pave the way for its application in next-generation nuclear technologies.

Q & A

Q. Basic Research Focus

  • XRD : Resolves lattice parameters and confirms tetragonal symmetry (space group I41/amd for γ-UO₃ analogs) .
  • X-ray Absorption Spectroscopy (XAS) : Identifies uranium oxidation states (U(VI) vs. U(IV)) and local coordination geometry via edge features (e.g., U L₃-edge) .
  • Raman/IR Spectroscopy : Detects U–O vibrational modes (e.g., symmetric stretch at ~830 cm⁻¹ for uranyl groups) .

For surface analysis, scanning electron microscopy (SEM) with energy-dispersive X-ray spectroscopy (EDS) quantifies Na/U ratios and detects elemental segregation .

How does the solubility of this compound in aqueous systems vary with pH and ionic strength, and what implications does this have for environmental mobility?

Q. Advanced Research Focus

  • pH Dependence : In acidic conditions (pH <4), Na₂UO₄ dissolves to form UO₂²⁺, while alkaline solutions (pH >10) precipitate hydrated uranium oxides. Intermediate pH (4–8) favors colloidal U(VI) species .
  • Ionic Strength : High NaCl concentrations (>1 M) suppress solubility via common-ion effects but enhance complexation with Cl⁻, forming mobile UO₂Cl₄²⁻ .

Q. Methodological Approach :

  • Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify dissolved uranium.
  • Model speciation using geochemical codes (e.g., PHREEQC) with thermodynamic databases for U(VI)-Na⁺-Cl⁻ systems .

What are the primary challenges in accurately modeling the thermodynamic properties of this compound using density functional theory (DFT), and how can experimental data resolve discrepancies?

Advanced Research Focus
Challenges :

  • Relativistic effects: U 5f electrons require scalar-relativistic or spin-orbit coupling corrections .
  • Electron correlation: Hybrid functionals (e.g., HSE06) improve accuracy but increase computational cost.

Q. Resolution Strategies :

  • Calibrate DFT predictions with experimental enthalpy of formation (∆Hf) from solution calorimetry .
  • Validate lattice dynamics (e.g., phonon spectra) against inelastic neutron scattering data .

How do the biokinetic parameters (e.g., lung clearance rates, systemic absorption) of this compound compare to other uranium compounds like uranyl nitrate or uranium trioxide?

Q. Advanced Research Focus

  • Lung Clearance : Classified as a Class W compound (half-time ~weeks), similar to UO₃ and UO₂, due to moderate solubility .
  • Systemic Absorption : <5% of inhaled Na₂UO₄ translocates to kidneys, compared to ~12% for soluble uranyl nitrate .

Q. Methodology :

  • In vivo rodent studies with intratracheal instillation, followed by gamma spectrometry of organs .
  • Urinary excretion kinetics modeled using power-law equations (Y = 0.1t⁻¹/³ post-24 hours) .

What experimental approaches are recommended for resolving contradictions in reported toxicity data for this compound, particularly regarding renal vs. pulmonary effects?

Advanced Research Focus
Contradictions :

  • Some studies report nephrotoxicity from systemic U(VI) absorption, while others emphasize pulmonary inflammation from particle retention .

Q. Resolution Strategies :

  • Dose-Response Studies : Compare low-dose chronic exposure (mimicking environmental levels) vs. acute high-dose scenarios .
  • Particle Size Control : Use aerosolized Na₂UO₄ with defined aerodynamic diameters (1–5 µm) to isolate alveolar deposition effects .
  • Biomarker Analysis : Measure urinary β₂-microglobulin for renal injury and bronchoalveolar lavage (BAL) cytokines for lung inflammation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.